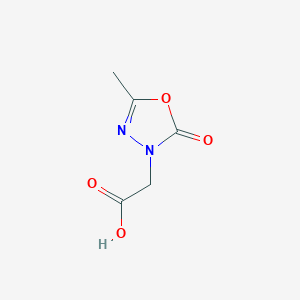

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c1-3-6-7(2-4(8)9)5(10)11-3/h2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSXBRZBBNPFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)O1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of methyl hydrazinecarbodithioate with N-(4-nitrophenyl)acetohydrazonoyl bromide can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of dihydro-oxadiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce dihydro-oxadiazole derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds derived from oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain oxadiazole derivatives can induce apoptosis in glioblastoma cells, suggesting their potential as therapeutic agents for cancer treatment .

Antidiabetic Activity

Research indicates that some oxadiazole derivatives exhibit promising anti-diabetic effects. In vivo studies using model organisms like Drosophila melanogaster have shown that these compounds can effectively lower glucose levels, making them candidates for further development as anti-diabetic medications .

Antimicrobial Activity

Oxadiazoles also display antimicrobial properties. Studies have reported that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves targeting bacterial enzymes or disrupting cellular processes critical for bacterial survival .

Polymer Chemistry

Oxadiazole compounds are utilized in polymer chemistry due to their thermal stability and potential for functionalization. They can be incorporated into polymer matrices to enhance properties such as thermal resistance and mechanical strength. This makes them suitable for applications in coatings and advanced materials .

Fluorescent Materials

The unique electronic properties of oxadiazoles lend themselves to applications in fluorescent materials. These compounds can be used in sensors and light-emitting devices due to their ability to absorb and emit light efficiently .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Identified significant apoptosis in glioblastoma cells treated with oxadiazole derivatives. |

| Study 2 | Antidiabetic Effects | Demonstrated a marked reduction in glucose levels in diabetic model organisms treated with specific oxadiazole compounds. |

| Study 3 | Antimicrobial Properties | Showed effective inhibition of bacterial growth by synthesized oxadiazole derivatives against various pathogens. |

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The methyl group in the target compound may enhance lipophilicity compared to hydroxy- or cyclopropyl-substituted analogues, affecting solubility and membrane permeability.

Key Observations :

Biological Activity

The compound 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. Oxadiazoles have been studied for their potential in medicinal chemistry, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial agents. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various oxadiazole derivatives against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that certain modifications in the oxadiazole structure could enhance cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 15.0 |

| This compound | MCF-7 | 18.5 |

| This compound | HeLa | 20.0 |

These values suggest moderate efficacy against these cancer cell lines, indicating potential for further development in anticancer therapies .

Anti-inflammatory Activity

In addition to anticancer properties, oxadiazole derivatives have demonstrated anti-inflammatory effects. A study highlighted that compounds containing oxadiazole rings could inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats:

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| This compound | 10 | 45 |

| Control (Indomethacin) | 10 | 60 |

This data indicates that the compound possesses significant anti-inflammatory properties comparable to standard treatments .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated that it exhibited notable antioxidant activity:

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 75 |

These findings suggest that the compound can effectively neutralize free radicals and may contribute to protective effects against oxidative stress-related diseases .

Case Studies

- Case Study on Anticancer Efficacy : In a controlled study involving various oxadiazole derivatives including 2-(5-Methyl-2-oxo...) , researchers found that structural modifications significantly influenced anticancer activity. The presence of electron-withdrawing groups enhanced potency against MCF-7 cells.

- Anti-inflammatory Research : A comparative study examined the anti-inflammatory effects of several oxadiazole derivatives in murine models. The results indicated that 2-(5-Methyl...) reduced paw swelling significantly more than untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid?

- Methodology : A reflux-based approach using acetic acid as a solvent and sodium acetate as a catalyst is commonly employed for analogous oxadiazole derivatives. For example, a mixture of precursor heterocycles (e.g., 5-methyl-1,3,4-oxadiazol-2(3H)-one) and acetic acid derivatives can be refluxed for 3–5 hours, followed by recrystallization from a DMF/acetic acid mixture to isolate the product . Adjust stoichiometry (e.g., 1:1.1 molar ratio of precursor to reagent) and monitor pH during neutralization to optimize yield.

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air and seek medical attention .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose per local regulations. Contaminated clothing must be washed before reuse .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

- Analytical Workflow :

- NMR : Compare - and -NMR spectra with literature data for oxadiazole derivatives. Key signals include methyl protons (δ ~2.5 ppm) and carbonyl carbons (δ ~170–175 ppm) .

- FT-IR : Confirm the presence of C=O (1670–1750 cm) and N–O (950–1250 cm) stretches .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

- Procedure :

- Crystal Growth : Recrystallize the compound from a DMF/water mixture to obtain single crystals .

- Data Collection : Use a diffractometer (e.g., Rigaku AFC10) with Mo-Kα radiation (λ = 0.71073 Å). Measure at 293 K to minimize thermal motion artifacts .

- Refinement : Apply SHELX software to model hydrogen bonding (e.g., O–H⋯O interactions at ~2.8 Å) and planar deviations (<0.02 Å for the oxadiazole ring) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Approach :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., carbonyl carbons) prone to nucleophilic attack .

- Molecular Dynamics : Simulate solvation effects in acetic acid to model reaction pathways and transition states .

Q. How can synthesis impurities be identified and mitigated during scale-up?

- Troubleshooting :

- Common Impurities : Unreacted starting materials (detected via TLC) or dimerization byproducts (e.g., from Michael addition).

- Mitigation :

- Optimize reaction time (4–6 hours) and temperature (80–100°C) to minimize side reactions .

- Use preparative HPLC with a gradient elution (water:acetonitrile = 70:30 to 50:50) to isolate the target compound .

Q. What mechanistic insights explain discrepancies in biological activity across oxadiazole derivatives?

- Analysis :

- Structure-Activity Relationship (SAR) : Compare the antimicrobial activity of 2-(5-Methyl-2-oxo-oxadiazol-3-yl)acetic acid with analogs (e.g., benzothiazole derivatives). The planar oxadiazole ring and acetic acid side chain enhance membrane permeability in Gram-negative bacteria .

- Enzyme Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI), identifying hydrogen bonds with Thr196 and hydrophobic contacts with Val163 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.